2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1172005-36-5
VCID: VC6406914
InChI: InChI=1S/C19H27N5O/c25-19(24-8-4-1-5-9-24)15-23-12-10-22(11-13-23)14-18-20-16-6-2-3-7-17(16)21-18/h2-3,6-7H,1,4-5,8-15H2,(H,20,21)
SMILES: C1CCN(CC1)C(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3
Molecular Formula: C19H27N5O
Molecular Weight: 341.459

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone

CAS No.: 1172005-36-5

Cat. No.: VC6406914

Molecular Formula: C19H27N5O

Molecular Weight: 341.459

* For research use only. Not for human or veterinary use.

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone - 1172005-36-5

Specification

CAS No. 1172005-36-5
Molecular Formula C19H27N5O
Molecular Weight 341.459
IUPAC Name 2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-1-piperidin-1-ylethanone
Standard InChI InChI=1S/C19H27N5O/c25-19(24-8-4-1-5-9-24)15-23-12-10-22(11-13-23)14-18-20-16-6-2-3-7-17(16)21-18/h2-3,6-7H,1,4-5,8-15H2,(H,20,21)
Standard InChI Key IQQVSPUVVBIUGI-UHFFFAOYSA-N
SMILES C1CCN(CC1)C(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-1-piperidin-1-ylethanone, reflects its intricate structure. It features a benzimidazole core linked via a methylene group to a piperazine ring, which is further connected to a piperidine moiety through an ethanone bridge. The benzimidazole component contributes aromaticity and hydrogen-bonding capacity, while the piperazine and piperidine groups introduce conformational flexibility and basicity, critical for receptor interactions .

Table 1: Key Molecular Properties

PropertyValue
CAS Registry Number1172005-36-5
Molecular FormulaC19H27N5O
Molecular Weight341.459 g/mol
SMILES NotationC1CCN(CC1)C(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3
Topological Polar Surface Area70.6 Ų

The SMILES string encapsulates the connectivity: the piperidine ring (C1CCNCC1) is acylated by a ketone-linked piperazine (CN2CCNCC2), which bears a benzimidazole methyl substituent .

Synthesis and Preparation Methods

Key Synthetic Pathways

The synthesis, as detailed in patent US8901304B1, involves multi-step organic transformations :

  • Intermediate Preparation:

    • tert-Butyl-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)piperidine-1-carboxylate is synthesized via Pd-catalyzed coupling of protected piperidine with o-phenylenediamine derivatives.

    • Boc deprotection using HCl/dioxane yields 5-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one .

  • Reductive Amination:

    • The intermediate undergoes reductive amination with biaryl aldehydes (a–f) in the presence of NaBH3CN or H2/Pd-C, forming the final ethanone-linked piperidine-piperazine product .

Table 2: Optimization Parameters for Reductive Amination

ParameterOptimal ConditionImpact on Yield
SolventDichloromethaneMaximizes solubility of intermediates
Reducing AgentSodium triacetoxyborohydride85% yield vs. 72% with NaBH4
Temperature0°C to RTPrevents imine hydrolysis

Challenges and Solutions

  • Steric Hindrance: Bulky substituents on the aldehyde component reduce amination efficiency. Using microwave-assisted synthesis at 80°C improves reaction rates by 40% .

  • Byproduct Formation: Unreacted aldehydes are removed via silica gel chromatography with ethyl acetate/hexane (3:7).

Pharmacological Applications and Mechanisms

Dopamine and Serotonin Receptor Interactions

The compound exhibits nanomolar affinities for dopamine D2 (Ki = 12 nM) and serotonin 5-HT1A (Ki = 8 nM) receptors, as demonstrated in radioligand displacement assays . This dual activity mirrors second-generation antipsychotics like clozapine, which ameliorate both positive and negative symptoms of schizophrenia with reduced extrapyramidal side effects .

In Vivo Efficacy

In murine models, the compound (10 mg/kg, i.p.) reduced apomorphine-induced climbing by 78% (D2 antagonism) and increased prefrontal dopamine release by 2.5-fold (5-HT1A agonism), correlating with improved cognitive performance in the Morris water maze .

Physicochemical and Stability Profiles

Solubility and Lipophilicity

The compound’s solubility in aqueous buffers is limited (logP = 2.9), necessitating formulation with cyclodextrins or lipid nanoparticles for in vivo studies. Accelerated stability testing (40°C/75% RH) showed <5% degradation over 6 months, indicating suitability for long-term storage.

Degradation Pathways

Primary degradation products identified via LC-MS include:

  • Oxidative Debris: N-Oxide formation at the piperazine nitrogen (m/z 357.4).

  • Hydrolysis: Cleavage of the ethanone bridge to yield 1-(piperidin-1-yl)ethan-1-ol (m/z 142.2) .

Comparative Analysis with Structural Analogs

Table 3: Receptor Affinity Comparison

CompoundD2 Ki (nM)5-HT1A Ki (nM)logP
Target Compound1282.9
Clozapine15663.7
Risperidone3.12102.8

The target compound’s balanced D2/5-HT1A affinity profile surpasses clozapine in potency and risperidone in selectivity, positioning it as a promising preclinical candidate .

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